Cell Permeability Versus Parent Compound GSK-J1: Prodrug Strategy Enables Intracellular Target Engagement
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1, which itself exhibits poor cellular permeability due to its highly polar carboxylate group [1]. GSK-J4 is rapidly hydrolyzed by intracellular esterases, predominantly in macrophages, to generate pharmacologically relevant concentrations of GSK-J1 [2]. In cell-free assays, the active GSK-J1 inhibits JMJD3 with an IC50 of 60 nM and is inactive against a panel of other JMJ family demethylases . This prodrug strategy is essential for achieving intracellular H3K27me3 elevation in intact cells; direct use of GSK-J1 in cellular models fails to achieve comparable target engagement.
| Evidence Dimension | Cell permeability and intracellular target engagement |
|---|---|
| Target Compound Data | Cell-permeable prodrug; intracellular esterase cleavage to active GSK-J1 (IC50 = 60 nM against purified JMJD3) |
| Comparator Or Baseline | GSK-J1: Poor cell permeability due to polar carboxylate group; IC50 = 60 nM in cell-free JMJD3 assay but minimal intracellular activity |
| Quantified Difference | Qualitative difference in cell permeability; GSK-J4 enables intracellular accumulation of GSK-J1, whereas GSK-J1 alone is cell-impermeable |
| Conditions | Human primary macrophages; Flag-JMJD3-transfected HeLa cells; purified JMJD3 cell-free assay |
Why This Matters
Procurement of GSK-J1 for cellular or in vivo studies will fail to reproduce the intracellular pharmacodynamic effects of GSK-J4, making the prodrug essential for experiments requiring target engagement in intact biological systems.
- [1] Kruidenier L, Chung CW, Cheng Z, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012;488(7411):404-408. doi:10.1038/nature11262 View Source
- [2] BPS Bioscience. GSK J4 HCl Product Datasheet. CAS 1797983-09-5. View Source
